molecular formula C6H8N4 B2406942 4-Methylpyrimidine-2-carboxamidine CAS No. 1330750-75-8

4-Methylpyrimidine-2-carboxamidine

Cat. No.: B2406942
CAS No.: 1330750-75-8
M. Wt: 136.158
InChI Key: ASDOMZMPSSOFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyrimidine-2-carboxamidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-carboxamidine typically involves the reaction of 4-methylpyrimidine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrimidine-2-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxamidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Methylpyrimidine-2-carboxamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 4-Methylpyrimidine-2-carboxamide
  • 4-Methylpyrimidine-2-carboxylic acid
  • 4-Methylpyrimidine-2-thiol

Comparison: 4-Methylpyrimidine-2-carboxamidine is unique due to its carboxamidine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the carboxamidine group can form stronger hydrogen bonds, enhancing its interaction with biological targets.

Properties

IUPAC Name

4-methylpyrimidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-2-3-9-6(10-4)5(7)8/h2-3H,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDOMZMPSSOFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.